(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride
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Overview
Description
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an indole ring, making it a valuable compound in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Amino Acid Formation: The indole derivative is then reacted with ethyl glycinate hydrochloride under specific conditions to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethylamine derivatives.
Scientific Research Applications
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to neurotransmitters.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may act as a precursor to serotonin, a neurotransmitter, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(1H-indol-3-yl)acetic acid: A closely related compound with similar structural features.
(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester: Another indole derivative with distinct properties.
Uniqueness
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is unique due to its specific ethyl ester group, which imparts different chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C₁₂H₁₄ClN₂O₂
- Molecular Weight : Approximately 272.70 g/mol
The structure includes an ethyl ester group and an indole moiety, which is known for its diverse biological activities, including interactions with neurotransmitter systems and potential anticancer properties.
Anticancer Properties
Compounds with similar indole structures have been studied for their anticancer effects. Research indicates that this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promise in inhibiting cell growth and inducing apoptosis in cancer cells .
Cell Line | Activity | Concentration (µM) |
---|---|---|
HT-29 | Antiproliferative | 10 |
MCF-7 | Induces apoptosis | 5 |
M21 | Cell cycle arrest | 3 |
Neuroprotective Effects
The indole scaffold is also associated with neuroprotective properties. Studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and neuroprotection. This interaction could lead to therapeutic applications in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : The starting material is reacted with ethyl chloroacetate under basic conditions to form the ethyl ester.
- Amino Group Introduction : An amine is introduced through nucleophilic substitution.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
-
Neuropharmacology : A study demonstrated that similar compounds affected serotonin receptor binding, suggesting that this compound could modulate neurotransmitter activity .
"The interaction of indole derivatives with serotonin receptors indicates potential therapeutic effects in mood disorders" .
- Antiproliferative Activity : In vitro studies showed that the compound inhibited cell proliferation in several cancer cell lines, highlighting its potential as an anticancer agent .
- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating a mechanism involving cell cycle disruption .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10;/h3-7,11,14H,2,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
OVRCMPYPRVRYBH-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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